1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine
Description
This compound belongs to a class of nitrogen-rich heterocyclic molecules featuring a triazoloazepine core fused with a pyrazole ring. The structure includes a 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine moiety linked via an ethyl group to the 1-position of a pyrazol-4-amine. Key structural features include:
- Triazoloazepine core: A seven-membered azepine ring fused with a triazole, providing rigidity and hydrogen-bonding capabilities.
- Pyrazole substituent: The 4-amine group on the pyrazole enhances solubility and interaction with biological targets.
- Ethyl linker: Balances steric bulk and flexibility for optimal binding [1].
Properties
CAS No. |
1177277-04-1 |
|---|---|
Molecular Formula |
C12H18N6 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H18N6/c1-9(18-8-10(13)7-14-18)12-16-15-11-5-3-2-4-6-17(11)12/h7-9H,2-6,13H2,1H3 |
InChI Key |
UVUXAHFQLNZFFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C2N1CCCCC2)N3C=C(C=N3)N |
Origin of Product |
United States |
Preparation Methods
Route A: Alkylation-Coupling-Dehydration Sequence
Step 1: Alkylation of Naphthyridinone (NAPH)
-
Reagents : 3-(2-Methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) reacts with an alkylating agent (e.g., R-X, where R = ethyl/methyl group).
-
Conditions : Cs₂CO₃ and CuBr catalysts in DMF or toluene at reflux.
-
Product : Formed as a free base (NAPA) or salt, stable under inert atmospheres.
Step 2: Coupling with Pyrazole Hydrazide (PYRH)
-
Reagents : NAPA reacts with (R)-N'-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)yl)propanehydrazide (HYDZ).
-
Outcome : High-purity hydrazine intermediate (HYDZ) with >99% purity.
Step 3: Dehydration to Form Triazoloazepine Core
Route B: Cyclization-Functionalization Pathway
Step 1: Cyclization of Azepine Precursors
-
Reagents : Azepine intermediates (e.g., 6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine) react with hydrazine derivatives.
-
Product : Triazole-azepine core with functional groups for further modification.
Step 2: Methyl Bridge Formation
-
Reagents : Reductive amination or nucleophilic substitution using methyl halides.
-
Outcome : Ethyl-linked pyrazole-triazoloazepine system.
Catalysts and Reagents
Key catalysts and reagents include:
| Catalyst/Reagent | Role | Source |
|---|---|---|
| Cs₂CO₃ | Base for alkylation reactions | |
| CuBr | Coupling catalyst | |
| Pd/C | Hydrogenation for bridge formation | |
| DDQ | Oxidation agent for ring contraction |
Reaction Conditions and Optimization
Reaction parameters are critical for yield and purity:
| Parameter | Route A | Route B |
|---|---|---|
| Solvent | DMF, toluene | Ethanol, THF |
| Temperature | 80–120°C | 60–80°C |
| Catalyst Loading | 5–10 mol% CuBr | 1–5 mol% Pd/C |
| Yield | 70–85% (Step 1–3) | 60–75% (Step 1–2) |
| Purity | >95% | 85–90% |
Analytical Validation
Structural confirmation employs advanced techniques:
Comparative Analysis of Synthetic Routes
| Metric | Route A | Route B |
|---|---|---|
| Complexity | Multi-step, high control | Fewer steps, moderate control |
| Cost | Moderate (specialized reagents) | Lower (common catalysts) |
| Scalability | High (continuous flow) | Moderate (batch processing) |
| Applications | Industrial pharmaceuticals | Academic research |
Industrial Production Considerations
Chemical Reactions Analysis
1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Triazoloazepine Core
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties | Reference |
|---|---|---|---|---|---|
| Target Compound | 1-(Triazoloazepin-3-yl)ethyl-pyrazol-4-amine | C12H18N6 | 246.31 | Balanced lipophilicity; moderate solubility | [1] |
| 1-Ethyl-3-(triazoloazepin-3-yl)-1H-pyrazol-4-amine | Ethyl group at pyrazole 1-position | C12H18N6 | 246.31 | Similar to target but lacks ethyl linker on triazoloazepine | [1] |
| 1-[1-Methyl-1-(triazoloazepin-3-yl)ethyl]-1H-pyrazol-4-amine | Methyl branch on ethyl linker | C13H20N6 | 260.34 | Increased steric hindrance; reduced metabolic clearance | [4] |
| 5-Methyl-1-(triazoloazepin-3-ylmethyl)-1H-pyrazol-3-amine | Methyl group on pyrazole 5-position | C9H12F3N3 | 219.21 | Fluorine substitution enhances metabolic stability | [12] |
Structural Insights :
- Ethyl vs. Propyl Linkers : Propyl-substituted analogues (e.g., C14H22N6 in [12]) exhibit higher lipophilicity (logP ~2.8 vs. 2.1 for ethyl), improving membrane permeability but reducing aqueous solubility.
- Halogenation : Fluorinated derivatives (e.g., C9H12F3N3) show enhanced oxidative stability due to fluorine's electronegativity, critical for oral bioavailability [12].
Heterocyclic Modifications
| Compound Name | Heterocycle | Molecular Formula | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | Pyrazole | C12H18N6 | Under investigation | [1] |
| 4-(Triazoloazepin-3-yl)-1,2,5-oxadiazol-3-amine | 1,2,5-Oxadiazole | C9H12N6O | Potential kinase inhibition (predicted) | [20] |
| 3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazoloazepinium bromide | Arylaminomethyl-triazoloazepine | C22H23BrN6O2 | Antimicrobial activity (MIC: 2 µg/mL vs. S. aureus) | [6] |
Functional Impact :
- Arylaminomethyl Derivatives: Compounds with aryl groups (e.g., 4-bromophenyl in [6]) demonstrate potent antimicrobial activity, outperforming Cefixime against C. albicans and S. aureus due to enhanced membrane disruption [6].
Salt Forms and Solubility
| Compound Name | Salt Form | Molecular Formula | Solubility (mg/mL) | Application | Reference |
|---|---|---|---|---|---|
| Target Compound | Free base | C12H18N6 | ~10 (pH 7.4) | Preclinical studies | [1] |
| 3-Methyl-1-(triazoloazepin-3-yl)ethyl-pyrazol-4-amine hydrochloride | Hydrochloride | C13H21ClN6 | >50 (pH 7.4) | Pharmaceutical formulations | [14] |
Key Observations :
- Hydrochloride salts (e.g., [14]) significantly enhance aqueous solubility (>5-fold vs. free base), critical for intravenous administration.
Antimicrobial Efficacy
Triazoloazepine derivatives with extended alkyl chains (e.g., propyl in [12]) or aryl groups ([6]) show MIC values as low as 2 µg/mL against Gram-positive pathogens, comparable to Linezolid. The target compound’s ethyl-pyrazole substitution may offer a balance between potency and toxicity, though in vivo data are pending [6].
Kinase Inhibition Potential
Pyrazole-containing analogues (e.g., [1], [20]) are hypothesized to inhibit tyrosine kinases due to their ability to occupy ATP-binding pockets. Computational docking studies suggest the 4-amine group forms critical hydrogen bonds with kinase residues (e.g., Glu883 in EGFR) [20].
Biological Activity
The compound 1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrazole ring and a triazole moiety, which are known for their diverse biological activities. The presence of these rings contributes to the compound's ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N6 |
| Molecular Weight | 244.31 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and modulate receptor activity. The interaction with specific enzymes may lead to altered biochemical pathways that can have therapeutic effects. For instance, it may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
Anticancer Activity
Recent studies have indicated that compounds with similar triazole structures exhibit significant anticancer properties. In vitro assays have shown that derivatives of triazoles can inhibit the growth of various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for these compounds ranged from 10 µM to 50 µM depending on the specific derivative and cell line tested.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against both gram-positive and gram-negative bacteria as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In animal models, compounds similar to this one have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of several pyrazole derivatives. The results indicated that compounds with a tetrahydro-triazole structure showed enhanced potency against cancer cells compared to their non-modified counterparts .
Case Study 2: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial potential of triazole derivatives against resistant strains of bacteria. The study found that a specific derivative exhibited significant activity against MRSA (Methicillin-resistant Staphylococcus aureus) .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step heterocyclic chemistry, starting with cyclocondensation reactions to form the triazoloazepine core. Key intermediates include:
- Triazoloazepine precursor : Synthesized via cyclization of hydrazine derivatives with carbonyl-containing substrates under acidic or basic conditions .
- Ethyl-substituted pyrazole intermediate : Formed by alkylation of pyrazole-4-amine with a bromoethyl-triazoloazepine derivative, requiring precise temperature control (60–80°C) and polar aprotic solvents like DMF or acetonitrile . Purification often employs column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization from ethanol/water mixtures .
Q. Which spectroscopic methods are most effective for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole and pyrazole rings. For example, the pyrazole C4-amine proton appears as a singlet near δ 6.2–6.5 ppm, while azepine protons show multiplet signals between δ 1.8–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (MW: 246.31 g/mol) and detects impurities. Fragmentation patterns help identify side products (e.g., incomplete alkylation) .
- Infrared (IR) Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and triazole C=N vibrations (1540–1600 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during cyclocondensation?
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency. For example, ZnCl₂ in refluxing toluene increases triazoloazepine yields by 20–25% .
- Solvent Effects : Switching from THF to DMF reduces byproduct formation due to better solubility of intermediates .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C over 2 hours) minimizes decomposition of thermally labile intermediates .
Q. What strategies resolve discrepancies in biological activity data across assay systems?
- Assay Standardization : Use orthogonal assays (e.g., enzyme inhibition + cell-based viability) to cross-validate results. For instance, contradictory IC₅₀ values in bacterial vs. mammalian cell models may stem from differences in membrane permeability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that contribute to observed bioactivity, clarifying discrepancies between in vitro and ex vivo data .
- Computational Docking : Molecular dynamics simulations predict binding affinities to target proteins (e.g., kinase domains), reconciling unexpected activity trends .
Q. How does structural modification of the azepine ring impact pharmacological properties?
- Saturation Level : Fully saturated azepine derivatives exhibit enhanced metabolic stability (t₁/₂ > 4 hours in hepatic microsomes) compared to partially unsaturated analogs .
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the azepine C3 position increases target selectivity by 3-fold in kinase inhibition assays .
Methodological Considerations
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
- HPLC-PDA : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) resolve impurities <0.1% .
- NMR Relaxation Editing : Differentiates closely related isomers (e.g., triazole vs. tetrazole byproducts) via T₁/T₂ relaxation times .
Q. How can computational tools aid in predicting synthetic pathways for novel analogs?
- Retrosynthesis Software : Platforms like ChemAxon or Synthia propose viable routes using known reactions (e.g., Huisgen cycloaddition for triazole formation) .
- DFT Calculations : Predict thermodynamic feasibility of cyclization steps, optimizing reaction parameters (e.g., ΔG‡ < 25 kcal/mol for viable pathways) .
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
